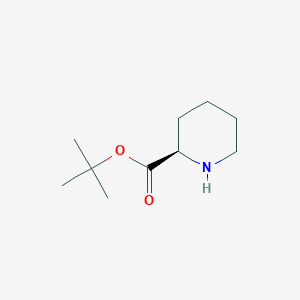

Tert-butyl (r)-2-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (R)-2-piperidinecarboxylate is a chemical compound that has been widely used in scientific research for its unique properties. It is commonly used in the synthesis of various chemical compounds, and its mechanism of action has been extensively studied.

Scientific Research Applications

Asymmetric Synthesis and Derivative Formation

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Enantiomerically pure derivatives of piperidinedicarboxylic acid have been synthesized starting from L-aspartic acid beta-tert-butyl ester, demonstrating the compound's role in producing optically pure intermediates useful in chemical synthesis (Xue et al., 2002).

Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives : Utilizing tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates as precursors, researchers have developed methods for the synthesis of cis-4-hydroxy delta-lactams, showcasing the versatility of these compounds in generating biologically relevant molecules (Marin et al., 2004).

Efficient Synthesis of Nociceptin Antagonists : The compound has been used in the efficient and practical asymmetric synthesis of intermediates for the synthesis of nociceptin antagonists, highlighting its importance in the development of potential therapeutic agents (Jona et al., 2009).

Chemical Transformations and Intermediate Synthesis

Synthesis of Biologically Active Compounds : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of crizotinib, exemplifies the role of tert-butyl (R)-2-piperidinecarboxylate derivatives in the synthesis of biologically active compounds (Kong et al., 2016).

3-Allylation of tert-Butyl 4-Oxopiperidine-1-Carboxylate : The compound serves as a precursor for the synthesis of diverse piperidine derivatives, demonstrating its utility in the preparation of synthons for further chemical synthesis (Moskalenko & Boev, 2014).

Structural and Mechanistic Insights

- X-ray Crystallography Studies : X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided insights into the molecular structure and crystal packing, illustrating the compound's importance in structural chemistry (Didierjean et al., 2004).

Mechanism of Action

Target of Action

“Tert-butyl ®-2-piperidinecarboxylate” is a derivative of tert-butyl esters, which are widely used in synthetic organic chemistry . The primary targets of this compound are amino acids, as it is often used in peptide synthesis . The tert-butyl group in this compound serves as a protecting group for the carboxylic acid functionality of amino acids .

Mode of Action

The compound interacts with its targets (amino acids) through a process known as tert-butylation . This process involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by its characteristic applications .

Biochemical Pathways

The tert-butyl group plays a significant role in various biochemical pathways, including biosynthetic and biodegradation pathways . It is used in chemical transformations and has potential applications in biocatalytic processes .

Pharmacokinetics

The compound is synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This suggests that the compound’s ADME properties and bioavailability may be influenced by these reagents and the synthesis process.

Result of Action

The result of the action of “Tert-butyl ®-2-piperidinecarboxylate” is the formation of tert-butyl esters of Nα-protected amino acids . These esters are used as masked carboxyl group surrogates in peptide synthesis .

Action Environment

The action, efficacy, and stability of “Tert-butyl ®-2-piperidinecarboxylate” can be influenced by various environmental factors. For instance, the reaction conditions, including the presence of a catalyst and the temperature, can affect the efficiency of the tert-butylation process .

Biochemical Analysis

Biochemical Properties

Tert-butyl ®-2-piperidinecarboxylate is known for its unique reactivity pattern elicited by the crowded tert-butyl group . This group is involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways

Cellular Effects

Related compounds such as tert-butyl hydroperoxide have been shown to cause oxidative stress in various cell types It’s plausible that Tert-butyl ®-2-piperidinecarboxylate may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The crowded tert-butyl group is known to have unique reactivity patterns, which could influence its interactions at the molecular level It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Related compounds such as tert-butyl esters have been shown to undergo cleavage under certain conditions . This suggests that Tert-butyl ®-2-piperidinecarboxylate may have similar stability and degradation properties, and could exhibit long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Tert-butyl ®-2-piperidinecarboxylate in animal models. Related compounds have been shown to have hepatoprotective effects in certain dosages

Metabolic Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . This suggests that Tert-butyl ®-2-piperidinecarboxylate could interact with certain enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Related compounds such as tert-butyl esters are known to undergo certain transformations, which could influence their transport and distribution

Subcellular Localization

Related compounds such as tert-butyl esters are known to undergo certain transformations, which could influence their localization within specific compartments or organelles

Properties

IUPAC Name |

tert-butyl (2R)-piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140646-13-5 |

Source

|

| Record name | tert-butyl (2R)-piperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B180304.png)